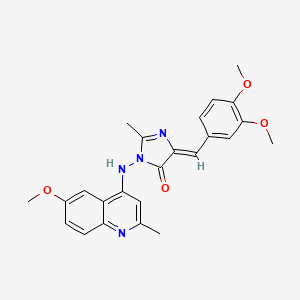![molecular formula C20H4Cl16 B12717039 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 80789-64-6](/img/structure/B12717039.png)
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene is a highly chlorinated polycyclic compound This compound is known for its unique structural properties, which include multiple chlorine atoms and a complex hexacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene typically involves multiple steps, starting from simpler chlorinated precursors. One common method involves the cyclization of chlorinated intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the hexacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorination reactions in the presence of catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity of highly chlorinated polycyclic compounds.
Biology: Research is being conducted to explore its potential as an antimicrobial agent due to its high chlorine content.
Medicine: Investigations are ongoing to determine its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound’s unique properties make it a candidate for use in specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves its interaction with molecular targets through its chlorine atoms and hexacyclic structure. The compound can form strong interactions with biological molecules, potentially disrupting their normal function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-hexachlorocyclohexane: A simpler chlorinated cyclic compound with fewer chlorine atoms and a less complex structure.
1,2,3,4,5,6,7,8-octachloronaphthalene: A polycyclic compound with a different arrangement of chlorine atoms and rings.
1,2,3,4,5,6,7,8,9,10-decachlorobiphenyl: A biphenyl compound with a high degree of chlorination.
Uniqueness
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene is unique due to its highly chlorinated hexacyclic structure, which imparts distinct chemical and physical properties. Its high chlorine content and complex framework make it a valuable compound for studying the effects of extensive chlorination on polycyclic systems.
Properties
CAS No. |
80789-64-6 |
|---|---|
Molecular Formula |
C20H4Cl16 |
Molecular Weight |
811.5 g/mol |
IUPAC Name |
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene |
InChI |
InChI=1S/C20H4Cl16/c21-7-1-2(8(22)10(24)9(7)23)4-6(18(32)14(28)12(26)16(4,30)20(18,35)36)5-3(1)15(29)11(25)13(27)17(5,31)19(15,33)34/h3-6H |
InChI Key |
TYLICGTWUJQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C(C4=C(C1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)C(=C(C(=C4Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)
![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)












